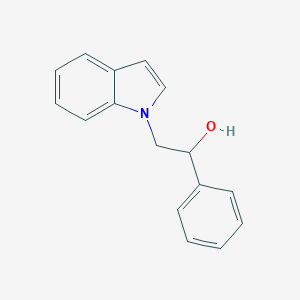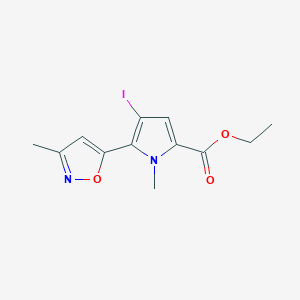
1-(3,4-Dimethoxyphenyl)-2-phenylethanone
Overview
Description
1-(3,4-Dimethoxyphenyl)-2-phenylethanone is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as Acetophenone, 3’,4’-dimethoxy-; Acetoveratrone; 3,4-Dimethoxyphenyl methyl ketone; 3’,4’-Dimethoxyacetophenone; 3,4-Dimethoxyacetophenone; 4’-Hydroxy-3’-methoxyacetophenone, methyl ether; 1- (3,4-Dimethoxyphenyl)ethanone; 1- (3,4-dimethoxyphenyl)ethan-1-one .
Synthesis Analysis
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone involves several steps, including radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation . The overall mechanism is an endothermic process with mixed activation energies depending on the four transition states .Molecular Structure Analysis
The molecular structure of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone can be represented by the SMILES stringCOc1ccc(CC(O)=O)cc1OC . The InChI code for this compound is 1S/C10H12O3/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-6H,1-3H3 .
Scientific Research Applications
Synthesis of Bioactive Compounds
The compound 1-(3,4-Dimethoxyphenyl)-2-phenylethanone can be used in the synthesis of potentially bioactive compounds. For instance, it has been used in the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . This process involves a Michael addition of N-heterocycles to chalcones .
Catalysis in Organic Synthesis
This compound can be used in the study of new catalytic protocols for the synthesis of organic compounds with a more sustainable perspective . The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones .
Preparation of Chalcone
The compound can be used in the preparation of chalcone, an important class of compounds in organic chemistry . Both synthetic reactions (i.e., preparation of chalcone and triazole Michael-addition to chalcone) have good green metrics .
Synthesis of Photochromic Compounds
The compound can be used in the synthesis of photochromic compounds. For example, the α-methylated chalcone 3 with an electron-donor substituted A-aryl ring and an unsubstituted B-phenyl ring was synthesized by base-catalyzed aldehyde/acetophenone condensation . This compound can be photo-switched from E→Z by irradiation with long-wavelength light λ > 350 nm .
Use in Photo-pharmacology
Photochromic molecules, such as the ones synthesized using 1-(3,4-Dimethoxyphenyl)-2-phenylethanone, have applications in photo-pharmacology . These compounds can be used in signaling, sensing, and information storage materials .
Synthesis of β-heteroarylated Carbonyl Compounds
The compound can be used in the synthesis of β-heteroarylated carbonyl compounds, which are of interest due to their potential bioactivity . This can be achieved through various reactions, including the aza-Michael reaction .
Safety and Hazards
While specific safety data for 1-(3,4-Dimethoxyphenyl)-2-phenylethanone is not available, similar compounds are known to pose certain hazards. For instance, they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and use personal protective equipment when handling such compounds .
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
A related compound, 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol, undergoes acidolysis in the presence of hbr, hcl, or h2so4, leading to the formation of an enol ether compound . This suggests that 1-(3,4-Dimethoxyphenyl)-2-phenylethanone may also undergo similar reactions.
Biochemical Pathways
It is known that similar compounds can affect various biochemical pathways, including those involved in the metabolism of small molecules .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability .
Result of Action
Related compounds have been shown to cause changes at the molecular level, such as bond formation and cleavage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(3,4-Dimethoxyphenyl)-2-phenylethanone. For instance, the presence of certain acids can influence the compound’s reactivity . .
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-15-9-8-13(11-16(15)19-2)14(17)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHUBNOSEWYQAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350422 | |
| Record name | 1-(3,4-dimethoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-2-phenylethanone | |
CAS RN |
3141-93-3 | |
| Record name | 1-(3,4-dimethoxyphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Phenylsulfonyl)-2,2'-bi[1H-indole]](/img/structure/B493186.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyrazine](/img/structure/B493189.png)
![(6-Iodoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B493192.png)
![1-Allyl-2-[4-(methoxycarbonyl)phenyl]imidazo[1,2-a]pyridin-1-ium](/img/structure/B493193.png)
![4-(3-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B493194.png)
![2-(Acetylamino)-5-[2-(4-morpholinyl)-2-oxoethyl]pyrido[2,1-b]benzimidazol-5-ium](/img/structure/B493197.png)
methanol](/img/structure/B493198.png)

![ethyl 5-(benzylamino)-1-[(4-bromophenyl)sulfonyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B493200.png)
![1,5-dimethyl-4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B493202.png)
![N-[2-(4-fluorophenyl)-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B493204.png)
![3-[(4-benzyl-1-piperazinyl)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B493208.png)
![ethyl 5-(benzylamino)-1-[(4-fluorophenyl)sulfonyl]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B493210.png)